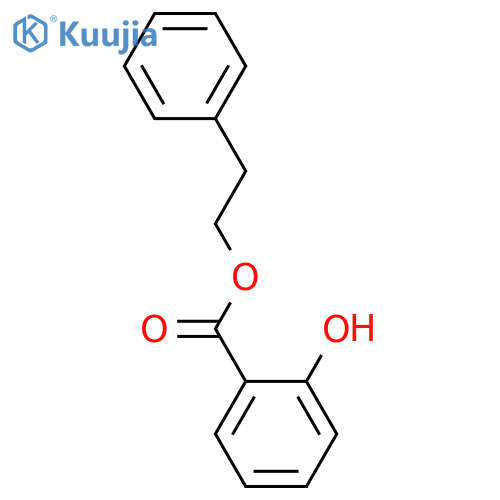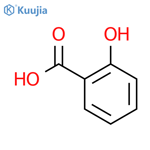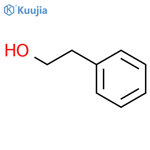Cas no 87-22-9 (Phenethylsalicylate)

Phenethylsalicylate 化学的及び物理的性質
名前と識別子
-
- Phenylethyl salicylate
- Phenethyl salicylate
- 2-phenylethyl 2-hydroxybenzoate
- 2-hydroxy-benzoic acid,2-phenylethyl ester
- 2-Phenylethyl salicylate
- Benzyl carbinyl salicylate
- Phenaethylsalicylat
- Phenylethyl salicyalte
- Salicylic acid,phenethyl ester
- Salicylsaeure-phenaethylester
- 2-Hydroxybenzoic Acid Phenethyl Ester
- 2-Hydroxybenzoic Acid 2-Phenylethyl Ester
- Phenethyl 2-Hydroxybenzoate
- Salicylic Acid 2-Phenylethyl Ester
- 2-hydroxy-benzoic aci 2-phenylethyl ester
- Benzoic acid,2-hydroxy-,2-phenylethyl ester
- Salicylic Acid Phenethyl Ester
- Benzylcarbinyl salicylate
- BENZOIC ACID, 2-HYDROXY-, 2-PHENYLETHYL ESTER
- Salicylic acid, phenethyl ester
- Benzylcarbinyl 2-hydroxybenzoate
- 6LDP0U8UB0
- .beta.-Phenylethyl salicylate
- beta-Phenylethyl salicylate
- FEMA No. 2868
- Benzoic acid, 2-hydroxy-, 2-phenylethyl
- 2-Hydroxybenzoic Acid 2-Phe
- Salicylic acid, phenethyl ester (7CI, 8CI)
- 2-Hydroxy-benzoic acid phenethyl ester
- NSC 72035
- Phenethylsalicylate
-
- MDL: MFCD00020036
- インチ: 1S/C15H14O3/c16-14-9-5-4-8-13(14)15(17)18-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2
- InChIKey: YNMSDIQQNIRGDP-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(O)=CC=CC=1)OCCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 242.09400
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 46.5
- 互変異性体の数: 4
- 疎水性パラメータ計算基準値(XlogP): 4.5
じっけんとくせい
- 密度みつど: 1.154 g/mL at 25 °C(lit.)
- ゆうかいてん: 42.0 to 46.0 deg-C
- ふってん: 370°C(lit.)
- フラッシュポイント: >230 °F
- 屈折率: 1.5570 (estimate)
- PSA: 46.53000
- LogP: 2.79170
- FEMA: 2868 | PHENETHYL SALICYLATE
Phenethylsalicylate セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:

- リスク用語:R36/37/38
- 危険レベル:IRRITANT
Phenethylsalicylate 税関データ
- 税関コード:2918230000
- 税関データ:
中国税関コード:
2918230000概要:
291823000他のサリチル酸エステル。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
291823000サリチル酸及びその塩類他のエステル類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Phenethylsalicylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2165-25g |
Phenethylsalicylate |
87-22-9 | 98.0%(GC) | 25g |
¥390.0 | 2022-06-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P20360-5kg |
2-phenylethyl 2-hydroxybenzoate |
87-22-9 | 97% | 5kg |
¥1988.0 | 2022-04-27 | |
| TRC | P229795-1000mg |
Phenethylsalicylate |
87-22-9 | 1g |
$ 515.00 | 2022-06-03 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021795-5kg |
Phenethylsalicylate |
87-22-9 | 97% | 5kg |
¥3648 | 2024-05-21 | |
| TRC | P229795-500mg |
Phenethylsalicylate |
87-22-9 | 500mg |
$ 325.00 | 2022-06-03 | ||
| abcr | AB474686-100 g |
Phenethyl salicylate, 98%; . |
87-22-9 | 98% | 100g |
€131.60 | 2023-03-30 | |
| abcr | AB474686-2,5 kg |
Phenethyl salicylate, 98%; . |
87-22-9 | 98% | 2,5 kg |
€606.50 | 2023-03-30 | |
| A2B Chem LLC | AB78220-1kg |
Phenethyl salicylate |
87-22-9 | ≥ 99% (GC) | 1kg |
$211.00 | 2024-04-19 | |
| 1PlusChem | 1P003U4S-5g |
Phenethyl 2-hydroxybenzoate |
87-22-9 | 97% | 5g |
$11.00 | 2025-02-20 | |
| Ambeed | A551952-1kg |
Phenethyl 2-hydroxybenzoate |
87-22-9 | 95% | 1kg |
$85.0 | 2024-04-16 |
Phenethylsalicylate 合成方法
ごうせいかいろ 1
Phenethylsalicylate Raw materials
Phenethylsalicylate Preparation Products
Phenethylsalicylate 関連文献
-
Kirridharhapany T. Radhakrishnapany,Chee Yan Wong,Fang Khai Tan,Jia Wen Chong,Raymond R. Tan,Kathleen B. Aviso,Jose Isagani B. Janairo,Nishanth G. Chemmangattuvalappil Mol. Syst. Des. Eng. 2020 5 1391
-
Nicholas R. Andreychuk,Balamurugan Vidjayacoumar,Jeffrey S. Price,Sophie Kervazo,Craig A. Peeples,David J. H. Emslie,Valérie Vallet,André S. P. Gomes,Florent Réal,Georg Schreckenbach,Paul W. Ayers,Ignacio Vargas-Baca,Hilary A. Jenkins,James F. Britten Chem. Sci. 2022 13 13748
-
Marek Jura,William Levason,Edmund Petts,Gillian Reid,Michael Webster,Wenjian Zhang Dalton Trans. 2010 39 10264
-
Julliano G. Leal,André C. Sauer,Jo?o C. P. Mayer,Sílvio T. Stefanello,Débora F. Gon?alves,Felix A. A. Soares,Bernardo A. Iglesias,Davi F. Back,Oscar E. D. Rodrigues,Luciano Dornelles New J. Chem. 2017 41 5875
-
Daniel Lozano-Ojalvo,Elena Molina,Rosina López-Fandi?o Food Funct. 2016 7 1048
-
6. Solutions of organic solutes. Part 3.—Compression and structureJean V. Leyendekkers J. Chem. Soc. Faraday Trans. 1 1988 84 1653
-
Changgook Lee,Younghoon Lee,Jae-Gon Lee,Alan J. Buglass Anal. Methods 2015 7 3521
-
Marek Jura,William Levason,Edmund Petts,Gillian Reid,Michael Webster,Wenjian Zhang Dalton Trans. 2010 39 10264
-
Takashi Nakakoji,Hirofumi Sato,Daisuke Ono,Hiroyuki Miyake,Eiko Mieda,Satoshi Shinoda,Hiroshi Tsukube,Hideya Kawasaki,Ryuichi Arakawa,Motohiro Shizuma RSC Adv. 2021 11 36237
-
10. Complexes of ruthenium with tridentate [P,N,O] ligandsPravat Bhattacharyya,Maria L. Loza,Jonathan Parr,Alexandra M. Z. Slawin J. Chem. Soc. Dalton Trans. 1999 2917
Phenethylsalicylateに関する追加情報
Phenethylsalicylate (CAS 87-22-9): A Comprehensive Guide to Properties, Applications, and Market Trends
Phenethylsalicylate (CAS 87-22-9), also known as 2-phenylethyl salicylate, is an organic ester compound widely used in the fragrance and flavor industries. This versatile chemical combines the aromatic properties of phenethyl alcohol with the therapeutic characteristics of salicylic acid, making it valuable for various applications. With growing consumer interest in natural fragrance alternatives and cosmetic ingredients, Phenethylsalicylate has gained attention for its unique properties and benefits.
The chemical structure of Phenethylsalicylate features a benzene ring attached to an ethyl group, which is esterified with salicylic acid. This configuration gives the compound its distinctive floral, balsamic aroma with subtle spicy undertones, often described as reminiscent of honey or hyacinth. In recent years, searches for "long-lasting floral fragrances" and "skin-friendly perfume ingredients" have increased significantly, highlighting the relevance of compounds like Phenethylsalicylate in modern formulations.
One of the primary applications of Phenethylsalicylate is in the perfume industry, where it serves as a fixative agent to prolong fragrance longevity. Its ability to blend well with other aromatic compounds makes it particularly valuable in creating complex floral bouquets and oriental scent profiles. The compound's stability and low volatility contribute to its effectiveness as a fragrance base note, addressing the common consumer concern about "how to make perfume last longer."
In addition to its olfactory applications, Phenethylsalicylate finds use in cosmetic formulations and personal care products. The compound's relationship to salicylic acid gives it potential benefits for skin care, aligning with current trends toward "multifunctional cosmetic ingredients." While not as potent as pure salicylic acid, Phenethylsalicylate may offer mild skin-conditioning properties, making it suitable for products like lotions and creams where both fragrance and skin benefits are desired.
The flavor industry also utilizes Phenethylsalicylate as a flavoring agent, particularly in products requiring a sweet, floral note. Its application in food products is carefully regulated, with usage levels typically kept low due to its potent flavor characteristics. Recent interest in "natural flavor enhancers" and "clean label ingredients" has led to renewed examination of compounds like Phenethylsalicylate that can provide distinctive flavors at minimal concentrations.
From a chemical perspective, Phenethylsalicylate demonstrates excellent stability under normal storage conditions. Its hydrolysis resistance and oxidation stability make it particularly suitable for products requiring long shelf lives. These properties respond to frequent industry searches about "stable fragrance ingredients" and "how to prevent perfume degradation." The compound typically appears as a colorless to pale yellow liquid with a characteristic sweet, floral odor.
The global market for Phenethylsalicylate has shown steady growth, driven by increasing demand in the personal care industry and expanding applications in fine fragrance formulations. Market analysts note particular interest in Asia-Pacific regions, where rising disposable incomes have fueled growth in premium fragrance products. Industry reports frequently cite "floral fragrance market trends" and "growth of niche perfumery" as key factors influencing demand for specialized ingredients like Phenethylsalicylate.
Quality specifications for Phenethylsalicylate typically include parameters such as purity (usually ≥98%), refractive index, and specific gravity. Manufacturers and suppliers often emphasize these quality markers in response to buyer inquiries about "how to identify high-quality fragrance ingredients." The compound is generally recognized as safe when used appropriately, though proper handling procedures should always be followed in industrial settings.
Innovative applications for Phenethylsalicylate continue to emerge, particularly in the realm of functional fragrances and aromatherapy products. Some researchers are exploring its potential in mood-enhancing formulations, capitalizing on the growing interest in "fragrances for wellbeing" and "scent and emotional health." While these applications require further study, they demonstrate the compound's versatility beyond traditional uses.
Environmental considerations have become increasingly important in the fragrance industry, and Phenethylsalicylate scores favorably in this regard. The compound is biodegradable and does not bioaccumulate, addressing concerns about "eco-friendly fragrance ingredients" and "sustainable perfumery." Its production process has also seen improvements in recent years to reduce environmental impact, responding to industry demands for "green chemistry in fragrance."
For formulators working with Phenethylsalicylate, compatibility with other ingredients is generally excellent. The compound blends well with a wide range of essential oils and synthetic aromatics, making it versatile for various fragrance types. This characteristic answers common formulation questions like "best floral note fixatives" and "how to balance fragrance compositions." Its moderate tenacity makes it suitable for both fine fragrances and functional products.
Regulatory status for Phenethylsalicylate varies by region and application. In cosmetic use, it is generally approved within specified concentration limits. The fragrance industry's self-regulatory bodies include it on approved substance lists, providing assurance to manufacturers concerned about "IFRA compliance" and "cosmetic ingredient regulations." Always consult current regulations for specific applications and markets.
The future outlook for Phenethylsalicylate appears positive, with continued demand expected in traditional applications and potential growth in innovative uses. As consumers increasingly seek "unique fragrance experiences" and "multifunctional cosmetic ingredients," compounds like Phenethylsalicylate that offer both aromatic and potential skin benefits may see expanded use. Ongoing research into its properties and applications will likely reveal additional opportunities for this versatile ester compound.
87-22-9 (Phenethylsalicylate) 関連製品
- 75871-40-8(Methyl 3-ethyl-2-hydroxybenzoate)
- 607-90-9(Propyl 2-Hydroxybenzoate)
- 2007469-01-2(benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate)
- 1946814-15-8(ethyl 5-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate)
- 476644-05-0(N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide)
- 19037-28-6(3-epi-Pregnenolone)
- 247170-27-0(3-Fluoro-4-(trifluoromethyl)benzamide)
- 2248325-95-1(tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate)
- 1261512-49-5(4-Bromo-2-(difluoromethyl)-1-methoxybenzene)
- 1803818-39-4(Ethyl 5-fluoro-2-iodopyridine-3-acetate)



